(R)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Propane-1-sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonamide reagent under specific conditions, such as the presence of a base and a suitable solvent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the sulfonamide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science:
Biology
Enzyme Inhibition: As a sulfonamide, it may inhibit certain enzymes, making it useful in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Possible applications in the development of new therapeutic agents, particularly in the treatment of bacterial infections or other diseases.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules or as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of ®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyrrolidin-3-yl)propane-1-sulfonamide: Lacks the ®-configuration.
N-(pyrrolidin-3-yl)butane-1-sulfonamide: Differs in the length of the carbon chain.
N-(pyrrolidin-3-yl)propane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.
Uniqueness
®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C7H17ClN2O2S |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-7-3-4-8-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
QIQSUQJZMACKPG-OGFXRTJISA-N |
Isomeric SMILES |
CCCS(=O)(=O)N[C@@H]1CCNC1.Cl |
Canonical SMILES |
CCCS(=O)(=O)NC1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.